Propanamide, N-[2-(4-morpholinyl)ethyl]-
Description
The core structure consists of a propanamide backbone (CH3CH2CONH-) with an N-substituted 2-(4-morpholinyl)ethyl group. Derivatives of this compound often include additional functional groups, such as fluorophenoxy or aromatic substituents, which modulate pharmacological and physicochemical properties .
Properties
CAS No. |
82154-69-6 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C9H18N2O2/c1-2-9(12)10-3-4-11-5-7-13-8-6-11/h2-8H2,1H3,(H,10,12) |
InChI Key |
XZXUZGAZERNYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCN1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Solubility : Morpholine-containing compounds (e.g., ) exhibit higher polarity compared to piperidine analogs (e.g., ), suggesting improved aqueous solubility.
- Synthetic Utility : Compounds like N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide are used as pharmaceutical intermediates, highlighting the versatility of propanamide scaffolds in drug discovery .
- Structural Diversity : Substitutions such as bromophenyl-furyl () or thioether groups () demonstrate the adaptability of this chemical class for tailored applications.
Critical Notes and Limitations
Data Gaps : Analytical data (e.g., NMR, HPLC purity) are unavailable for some compounds (e.g., ), limiting mechanistic or pharmacological insights.
Stereochemical Complexity: Derivatives like (2S)-2-(4-fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide require chiral synthesis or resolution, which may complicate large-scale production .
Structural Ambiguity : The exact structure of "Propanamide, N-[2-(4-morpholinyl)ethyl]-" must be confirmed experimentally, as the evidence primarily describes its derivatives.
Preparation Methods
CDI Activation Protocol
A representative procedure involves mixing propanoic acid (1.1 equiv.) with CDI (1.05 equiv.) in ethyl acetate at 30°C under recirculation for 10 minutes. After adding 4-(2-aminoethyl)morpholine (1 equiv.), the reaction proceeds for 20 minutes, yielding the target amide in 68–87% after workup. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 30°C | Optimal activation |
| Solvent | Ethyl acetate | High solubility |
| Equivalents (CDI) | 1.05 | Minimizes side reactions |
This method is noted for its reproducibility and compatibility with acid-sensitive substrates.
EDC/Oxyma Method
EDC paired with Oxyma (ethyl cyano(hydroxyimino)acetate) offers enhanced coupling efficiency. A mixture of propanoic acid, EDC·HCl (1 equiv.), Oxyma (1 equiv.), and 4-(2-aminoethyl)morpholine in acetonitrile at 30°C achieves 75–87% yield . The use of Oxyma suppresses racemization and reduces side product formation, making this approach suitable for stereosensitive applications.
Reactive Extrusion Using Twin-Screw Extruders
Reactive extrusion (REX) is an emerging solvent-free technique for continuous amidation. In a documented case, propanoic acid and 4-(2-aminoethyl)morpholine were combined with CDI in a twin-screw extruder at 30°C and 200 rpm screw speed. The process involves:
-
Recirculation phase : 10 minutes to ensure reagent homogeneity.
-
Extrusion phase : Immediate product isolation post-reaction.
Advantages of REX
-
Scalability : Throughput of 47.25 mmol inputs yields 87% product.
-
Reduced solvent use : Ethyl acetate or acetonitrile volumes are minimized to 1.2 mL per gram of substrate.
| Condition | Value | Outcome |
|---|---|---|
| Screw speed | 200 rpm | Efficient mixing |
| Temperature | 30°C | Prevents degradation |
| Residence time | 20 min | Maximizes conversion |
COMU/DIPEA-Mediated Amidation
COMU, a uranium-based coupling reagent, enables high-yielding amidation under mild conditions. A protocol using COMU (1.1 equiv.) and DIPEA (1.1 equiv.) in acetonitrile at 30°C achieves 80% yield of N-[2-(4-morpholinyl)ethyl]propanamide. The uranium reagent facilitates rapid activation of propanoic acid, while DIPEA neutralizes HCl byproducts.
Mechanistic Insights
COMU forms an active oxybenzotriazole intermediate with the carboxylic acid, which reacts efficiently with the morpholinyl ethylamine. This method is preferred for sterically hindered acids but requires careful handling due to COMU’s moisture sensitivity.
Schotten-Baumann Reaction
The classical Schotten-Baumann method involves reacting propionyl chloride with 4-(2-aminoethyl)morpholine in a biphasic system (water/dichloromethane) under basic conditions. While less common in modern syntheses, it remains a viable route for small-scale production, typically yielding 50–65% .
Limitations
-
Lower yields : Due to hydrolysis of the acyl chloride.
-
Solvent intensity : Requires large volumes of dichloromethane.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Solvent Use | Key Advantage |
|---|---|---|---|---|
| CDI Activation | 68–87 | High | Moderate | Reproducibility |
| EDC/Oxyma | 75–87 | Medium | Low | Low racemization |
| Reactive Extrusion | 87 | Industrial | Minimal | Continuous processing |
| COMU/DIPEA | 80 | Lab-scale | Moderate | Fast kinetics |
| Schotten-Baumann | 50–65 | Low | High | Simplicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Propanamide, N-[2-(4-morpholinyl)ethyl]-, and how can reaction yields be optimized?
- Methodological Answer : Multi-step organic synthesis is typically required, starting with functionalization of the morpholine ring followed by coupling with the propanamide backbone. Key steps include nucleophilic substitution for morpholine derivatization and amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt). Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C for amide coupling), and stoichiometric ratios of reagents to minimize byproducts .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of chromatographic (HPLC, >95% purity) and spectroscopic techniques:
- NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm for N-CH₂) and amide carbonyl (δ ~165–170 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Q. What are the key physicochemical properties of this compound relevant to in vitro studies?
- Methodological Answer : Critical properties include:
| Property | Value/Range | Method/Reference |
|---|---|---|
| LogP (Lipophilicity) | ~1.5–2.5 | Computational prediction (e.g., ChemAxon) |
| Aqueous Solubility | <1 mg/mL (25°C) | Shake-flask method |
| Stability | pH 2–8 (24h, >90% intact) | Accelerated stability testing |
Advanced Research Questions
Q. How does the morpholine moiety influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : The morpholine ring enhances solubility and modulates target binding through hydrogen bonding with catalytic residues (e.g., in kinases or proteases). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Compare analogs lacking the morpholine group to isolate its contribution .
Q. What strategies resolve discrepancies in biological activity data across different cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform target engagement assays (e.g., CETSA) to confirm on-target effects .
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes to identify cell line-specific degradation pathways .
- Data Normalization : Use housekeeping gene controls (e.g., GAPDH) in qPCR/Western blot to account for variability .
Q. Can computational modeling predict the compound’s interaction with novel targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses with homology-modeled targets (e.g., GPCRs). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- QSAR Models : Train models on analogs with reported IC50 values to predict activity against untested targets .
Data Analysis and Interpretation
Q. How to address inconsistent NMR spectral data for this compound in collaborative studies?
- Methodological Answer :
- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) across labs .
- 2D NMR : Resolve overlapping signals with HSQC/HMBC to unambiguously assign protons and carbons .
Q. What experimental controls are critical for assessing its cytotoxicity in primary vs. cancer cell lines?
- Methodological Answer :
- Primary Cells : Include viability assays with non-transformed cells (e.g., human fibroblasts) to evaluate selectivity .
- Cancer Cells : Use cisplatin or staurosporine as positive controls for apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
